N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Description

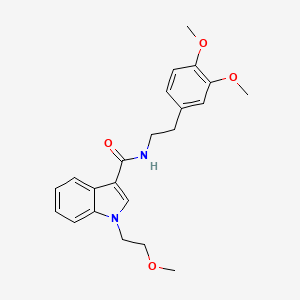

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a 3,4-dimethoxyphenethyl group attached to the carboxamide nitrogen and a 2-methoxyethyl substituent on the indole nitrogen. This structural motif aligns it with synthetic cannabinoid receptor modulators, where the indole core and carboxamide functionality are critical for receptor interaction . The 3,4-dimethoxy substitution on the phenethyl group may enhance solubility compared to non-polar analogs, while the 2-methoxyethyl chain could influence metabolic stability and binding affinity.

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide |

InChI |

InChI=1S/C22H26N2O4/c1-26-13-12-24-15-18(17-6-4-5-7-19(17)24)22(25)23-11-10-16-8-9-20(27-2)21(14-16)28-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,25) |

InChI Key |

ITUICOANACESAD-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide (CAS No. 1435900-69-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C₁₈H₂₃N₃O₄

- Molecular Weight : 341.39 g/mol

The structure includes an indole core, which is known for its diverse biological activities, and methoxy groups that may enhance its pharmacological profile.

Research indicates that this compound exhibits several mechanisms of action:

- Serotonergic Activity : The compound may interact with serotonin receptors, influencing mood and anxiety levels.

- Antinociceptive Effects : Preliminary studies suggest potential analgesic properties, possibly through modulation of pain pathways.

- Antitumor Activity : Some derivatives of indole compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties.

Pharmacological Studies

A review of existing literature reveals several studies assessing the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Reduced pain response in animal models | |

| Cytotoxicity | Inhibited growth of tumor cells | |

| Antidepressant-like | Altered behavior in rodent models |

Case Studies

- Antinociceptive Study : A study conducted on rats demonstrated that administration of the compound resulted in significant reductions in pain responses measured by the von Frey test. This suggests a potential role in pain management therapies.

- Cytotoxicity Evaluation : In vitro assays revealed that the compound exhibited selective cytotoxicity against several human cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Behavioral Assessment : Behavioral tests indicated that the compound may have antidepressant-like effects, as evidenced by improved scores on anxiety and depression scales in treated rodents compared to controls.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds similar to N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide exhibit significant antimicrobial activity. For instance, studies have demonstrated that indole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Antitumor Activity

The compound has shown promise as an antitumor agent in preliminary studies. Indole derivatives are known to interact with multiple cellular targets, including those involved in apoptosis and cell cycle regulation. Molecular docking studies suggest that this compound may bind effectively to proteins involved in cancer progression, potentially leading to reduced tumor growth rates .

3. Neuroprotective Effects

There is emerging evidence that indole-based compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several case studies highlight the effectiveness of this compound:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition against S. aureus with a DIZ value of 22 mm. |

| Study 2 | Antitumor | Showed reduced proliferation in cancer cell lines through apoptosis induction. |

| Study 3 | Neuroprotection | Exhibited protective effects against oxidative stress-induced neuronal damage. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against key analogs, as summarized below:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Lipophilicity: The 3,4-dimethoxyphenethyl group in the target compound introduces polar methoxy groups, likely reducing lipophilicity (calculated LogP ≈ 3.2) compared to adamantyl (APICA: LogP ≈ 6.5) or benzyl (SDB-006: LogP ≈ 4.8) analogs . This may improve aqueous solubility but reduce cannabinoid receptor affinity, which favors hydrophobic interactions . Fluorinated chains (e.g., 5F-APICA) increase lipid solubility and resistance to oxidative metabolism, enhancing in vivo half-life .

Receptor Binding Implications: Adamantyl-containing analogs (APICA, 5F-APICA) exhibit high CB1 receptor affinity due to steric bulk and hydrophobic interactions with receptor pockets . The 2-methoxyethyl chain on the indole nitrogen may sterically hinder receptor access compared to linear alkyl chains (e.g., pentyl in APICA) .

Synthetic Accessibility: The target compound’s synthesis likely follows carboxamide coupling routes similar to those in (e.g., sodium ethoxide-mediated condensation, ~37.5% yield for analogous compounds) . However, introducing multiple methoxy groups may require protective strategies, increasing synthetic complexity compared to non-oxygenated analogs.

Stability and Metabolism :

- Methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, whereas adamantyl and fluorinated groups resist metabolic degradation . This suggests the target compound may have a shorter half-life than 5F-APICA but better solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.